molecular formula C20H24N2O5S B4675984 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide

4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4675984
M. Wt: 404.5 g/mol
InChI Key: NQDHPPGQRLJSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety disorder. The drug was first synthesized in the late 1970s and was approved for use in several countries in the 1990s.

Mechanism of Action

4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide works by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been shown to have fewer side effects compared to other antidepressants, such as tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).

Advantages and Limitations for Lab Experiments

4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for MAO-A inhibition and its ability to increase the levels of neurotransmitters in the brain. However, 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide can be difficult to work with due to its low solubility in water and its sensitivity to light and air.

Future Directions

Future research on 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide could focus on its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and chronic fatigue syndrome. There is also a need for more studies on the long-term effects of 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide and its potential interactions with other drugs. Additionally, research could focus on developing new and more efficient synthesis methods for 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide.

Scientific Research Applications

4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and social anxiety disorder. 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide is also being studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and chronic fatigue syndrome.

properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-19-8-7-17(15-18(19)20(23)22-11-13-27-14-12-22)28(24,25)21-10-9-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDHPPGQRLJSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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